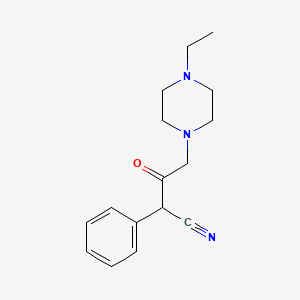
4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile
Descripción general
Descripción
4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile, also known as EPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPB is a small molecule inhibitor that can effectively block the activity of several enzymes, including protein kinases and phosphodiesterases.
Mecanismo De Acción
4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile exerts its effects by binding to the active site of several enzymes, including protein kinases and phosphodiesterases. This binding prevents the enzymes from interacting with their substrates, thereby inhibiting their activity. 4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile has also been shown to modulate the activity of several signaling pathways, including the PI3K/AKT/mTOR pathway and the cAMP/PKA pathway, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and survival, the induction of apoptosis, the modulation of neurotransmitter activity, and the regulation of immune responses. 4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile has also been shown to improve cognitive function and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile has several advantages for lab experiments, including its small size, which allows it to penetrate cell membranes and interact with intracellular targets. 4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile also has a relatively low toxicity profile, making it a safe and effective tool for studying various biological processes. However, 4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile has several limitations, including its relatively low potency compared to other inhibitors and its limited selectivity for certain enzymes.
Direcciones Futuras
There are several future directions for the study of 4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile, including the development of more potent and selective inhibitors, the investigation of its effects in different animal models, and the exploration of its potential applications in various disease states. 4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile also has potential applications in drug discovery, as it can serve as a lead compound for the development of new drugs that target specific enzymes or signaling pathways.
Aplicaciones Científicas De Investigación
4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile has been extensively studied in various scientific fields, including cancer research, neuroscience, and immunology. In cancer research, 4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile has been shown to inhibit the activity of several protein kinases, including AKT, mTOR, and ERK, which are involved in the regulation of cell growth and survival. 4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In neuroscience, 4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile has been shown to modulate the activity of several neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior. 4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile has also been shown to improve cognitive function in animal models of Alzheimer's disease, making it a potential candidate for the treatment of neurodegenerative disorders.
In immunology, 4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile has been shown to modulate the activity of several immune cells, including T cells and macrophages, which are involved in the regulation of immune responses. 4-(4-ethyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile has also been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-3-oxo-2-phenylbutanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-2-18-8-10-19(11-9-18)13-16(20)15(12-17)14-6-4-3-5-7-14/h3-7,15H,2,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGNTDWFLDQHOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)C(C#N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B4388338.png)
![[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]formamide](/img/structure/B4388339.png)
![methyl 2-{[amino(oxo)acetyl]amino}benzoate](/img/structure/B4388350.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide](/img/structure/B4388357.png)
![N-cyclohexyl-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B4388368.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4388371.png)
![N-ethyl-4-fluoro-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4388375.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]methanesulfonamide](/img/structure/B4388389.png)

![3-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4388409.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4388415.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B4388432.png)
